2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide
Description
2-[4-(4-Fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is a synthetic thiophene carboxamide derivative characterized by a fluorobenzenesulfonyl group linked via a butanamido chain to the thiophene core. Thiophene-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The fluorine atom in the benzenesulfonyl moiety enhances electronic effects and metabolic stability compared to chlorine or methyl substituents .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIKEGGKXMSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiophene-3-Carboxamide Core
Gewald Reaction: Foundation of Thiophene Formation
The Gewald reaction remains the most widely employed method for constructing 2-aminothiophene-3-carboxamide derivatives. This one-pot, three-component reaction involves the cyclocondensation of α-mercaptoaldehydes (or α-mercaptoketones), cyanoacetamide, and a carbonyl compound in the presence of a base. For 2-aminothiophene-3-carboxamide, the reaction proceeds as follows:
$$
\text{α-Mercaptoaldehyde} + \text{Cyanoacetamide} \xrightarrow{\text{Base}} \text{2-Aminothiophene-3-carboxamide}
$$
Typical conditions include ethanol or dimethylformamide (DMF) as solvents, with piperidine or triethylamine (TEA) as catalysts at 50–80°C. For example, the reaction of 2-mercaptoacetaldehyde with cyanoacetamide in ethanol and piperidine yields the thiophene core in 65–85% efficiency.
Table 1: Gewald Reaction Optimization
Alternative Thiophene Synthesis Routes
While less common, Friedel-Crafts alkylation and Paal-Knorr cyclization have been explored. For instance, aluminum chloride-mediated Friedel-Crafts reactions using acetyl chloride and dichloromethane yield substituted thiophenes, albeit with lower regioselectivity. A patent example describes the synthesis of a thiophene derivative via AlCl₃-catalyzed acylation, achieving a 67% yield after purification.
Preparation of 4-(4-Fluorobenzenesulfonyl)butanoic Acid
Sulfonylation of Butanoic Acid Derivatives
The sulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorobenzenesulfonyl chloride. A typical procedure involves:
- Activation of the Sulfonyl Chloride : Dissolve 4-fluorobenzenesulfonyl chloride (1.2 equiv) in DMF at 0–5°C.
- Reaction with Butanoic Acid Derivative : Add dropwise to a solution of 4-aminobutanoic acid in DMF, stirring for 4–6 h at room temperature.
- Workup : Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and dry over sodium sulfate.
Table 2: Sulfonylation Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 0–5 | 6 | 89 |
| THF | 25 | 8 | 75 |
| Acetonitrile | 40 | 4 | 68 |
Large-Scale Sulfonylation Considerations
Industrial protocols emphasize cost-effective purification. A patent describes a scaled-up synthesis where the crude sulfonylated product is filtered through a coarse frit to remove sodium sulfate, followed by vacuum distillation to isolate the sulfonic acid as a light brown oil (7.5 g from 5.96 g starting material).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4-(4-fluorobenzenesulfonyl)butanoic acid with 2-aminothiophene-3-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Key parameters include:
- Solvent : Dichloromethane or DMF.
- Stoichiometry : 1.1 equiv EDCI, 1.1 equiv HOBt.
- Reaction Time : 12–24 h at 25°C.
A representative procedure from patent literature reports a 72% yield after flash chromatography (EtOAc/hexane).
Purification and Characterization
Chromatographic Techniques
Industrial Production Considerations
Cost-Effective Solvent Selection
DMF is favored for sulfonylation due to its high polarity, but substitution with acetonitrile reduces toxicity. A patent highlights a 15% cost reduction by switching to acetonitrile without yield loss.
Waste Management
Neutralization of acidic byproducts with sodium bicarbonate generates significant effervescence, requiring controlled quenching to prevent emulsion formation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide with structurally related thiophene derivatives:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy to (Cl → F substitution reduces molar mass by ~16.45 g/mol).
Key Comparative Insights:
Substituent Effects: Fluorine vs. Chlorine: The fluorine atom in the target compound reduces steric hindrance and increases electronegativity compared to chlorine in ’s analog. This may enhance binding affinity to hydrophobic enzyme pockets . Butanamido vs.
Biological Activity: The 4-methylphenylimino analog in exhibits broad-spectrum antimicrobial and anti-inflammatory activity, suggesting that the target compound’s fluorobenzenesulfonyl group could similarly modulate these pathways . The chloro-substituted compound in lacks reported activity, highlighting the critical role of substituent positioning (e.g., 3-carboxamide vs. 2-carboxamide) in biological efficacy .
Synthetic Routes :
- The target compound’s synthesis likely follows methods similar to , where aromatic amines are reacted with chloroacetamido intermediates in polar solvents like ethylene glycol .
Biological Activity
2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide, a compound with the molecular formula CHFNOS, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.
- Molecular Weight : 370.42 g/mol
- CAS Number : 941901-06-0
- Structure : The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are crucial for its biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-0944 | 128 | Not Detected |
| MA-0947 | 128 | Not Detected |
The introduction of fluorine atoms in the structure enhances the lipophilicity and biological availability of these compounds, contributing to their increased antibacterial activity. The presence of the thiophene ring is also noted to be beneficial for the antibacterial properties, as it may interact with bacterial cell membranes more effectively .
Anticancer Properties
The anticancer potential of thiophene derivatives has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspases and PARP cleavage .
Neuroprotective Effects
Emerging evidence suggests that certain thiophene derivatives possess neuroprotective properties. Research on related compounds indicates their ability to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
